2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride
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Overview
Description
2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride is a chemical compound that belongs to the class of benzothiadiazoles. These compounds are known for their electron-withdrawing properties and are often used in the development of photoluminescent materials, organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride typically involves the following steps:
Benzothiadiazole Derivation: : Starting with 2,1,3-benzothiadiazole, the compound undergoes a series of reactions to introduce the desired functional groups.
Amination: : The benzothiadiazole derivative is then subjected to amination to introduce the amino group.
Sulfonation: : The amino group is further modified through sulfonation to introduce the sulfonamide group.
Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation states of the benzothiadiazole ring.
Reduction: : Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: : Substitution reactions can introduce different functional groups to the benzothiadiazole core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its electron-withdrawing properties make it valuable in the design of new materials with specific electronic properties.
Biology
In biological research, the compound can be used as a probe to study biological systems. Its photoluminescent properties make it useful in imaging and tracking cellular processes.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Its ability to interact with biological targets can be harnessed for drug development.
Industry
In industry, the compound is used in the production of OLEDs, organic solar cells, and OFETs. Its unique electronic properties contribute to the efficiency and performance of these devices.
Mechanism of Action
The mechanism by which 2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The electron-withdrawing nature of the benzothiadiazole ring allows it to participate in electron transfer processes, which are crucial in the functioning of OLEDs and organic solar cells.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: : The parent compound without the additional functional groups.
2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide: : A closely related compound with similar properties but different functional groups.
Uniqueness
The uniqueness of 2-(2,1,3-Benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride lies in its specific combination of functional groups, which confer unique electronic and photoluminescent properties compared to its parent compound and other derivatives.
Properties
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S2.ClH/c1-15(2)19(16,17)7-6-12-8-9-4-3-5-10-11(9)14-18-13-10;/h3-5,12H,6-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIAQHJBTITAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCNCC1=CC=CC2=NSN=C21.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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